molecular formula C8H15NO2 B13346892 (R)-3-(Piperidin-2-yl)propanoic acid

(R)-3-(Piperidin-2-yl)propanoic acid

Cat. No.: B13346892
M. Wt: 157.21 g/mol
InChI Key: AYRHHRXKZJGDSA-SSDOTTSWSA-N
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Description

®-3-(Piperidin-2-yl)propanoic acid is a chiral compound that features a piperidine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Piperidin-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine.

    Alkylation: The piperidine is alkylated using a suitable alkylating agent to introduce the propanoic acid moiety.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-3-(Piperidin-2-yl)propanoic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced chiral resolution techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(Piperidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-3-(Piperidin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-(Piperidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-Piperidin-2-ylmethanol
  • ®-Methyl 4-(piperidin-2-yl)benzoate hydrochloride

Uniqueness

®-3-(Piperidin-2-yl)propanoic acid is unique due to its specific structural features, such as the combination of a piperidine ring and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-[(2R)-piperidin-2-yl]propanoic acid

InChI

InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)/t7-/m1/s1

InChI Key

AYRHHRXKZJGDSA-SSDOTTSWSA-N

Isomeric SMILES

C1CCN[C@H](C1)CCC(=O)O

Canonical SMILES

C1CCNC(C1)CCC(=O)O

Origin of Product

United States

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